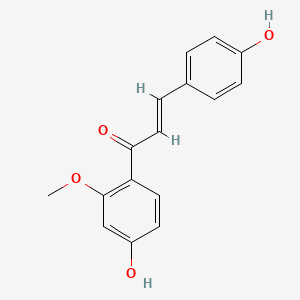

2'-O-Methylisoliquiritigenin

Übersicht

Beschreibung

2’-O-Methylisoliquiritigenin is a member of the class of chalcones. It is a variant of isoliquiritigenin in which one of the hydroxy groups at position 2’ is replaced by a methoxy group . It has a role as a metabolite and is functionally related to isoliquiritigenin .

Synthesis Analysis

The synthesis of 2’-O-Methylisoliquiritigenin involves the transformation of isoliquiritigenin into 2’-O-methylisoliquiritigenin by the enzyme isoliquiritigenin 2’-O-methyltransferase .Molecular Structure Analysis

The molecular formula of 2’-O-Methylisoliquiritigenin is C16H14O4 . The IUPAC name is (E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one .Physical And Chemical Properties Analysis

The molecular weight of 2’-O-Methylisoliquiritigenin is 270.28 g/mol . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Application in Skin Cancer Treatment

Specific Scientific Field

Oncology, specifically skin cancer treatment .

Summary of the Application

3-Deoxysappanchalcone (3-DSC) has been studied for its role in inhibiting skin cancer proliferation. It functions as a T-Lymphokine-Activated Killer Cell-Originated Protein Kinase (TOPK) inhibitor, which is highly expressed and activated in skin cancer .

Methods of Application or Experimental Procedures

In vitro studies were conducted using western blotting and in vitro kinase assays to determine the protein expression of TOPK and its activity. A pull-down assay with 3-DSC and TOPK was performed to confirm the direct interaction between T42A/N172 amino acid sites of TOPK and 3-DSC .

Results or Outcomes

The study found that 3-DSC suppresses skin cancer cell growth and solar-simulated light (SSL)-induced skin hyperplasia .

Application in Alzheimer’s Disease Treatment

Specific Scientific Field

Neurology, specifically Alzheimer’s disease treatment .

Summary of the Application

2’-O-Methylisoliquiritigenin has been studied for its potential role in the treatment of Alzheimer’s disease. It is one of the active components of Acori graminei rhizoma, a traditional medicine known for its neuroprotective effects .

Methods of Application or Experimental Procedures

The study used network pharmacology and molecular docking to explore the curative effect and possible mechanism of Acori graminei rhizoma on Alzheimer’s disease. The molecular docking results show that the core compounds (β-asarone, α-asarone, 2’-O-methylisoliquiritigenin, gamma-asarone) have good binding activity with core targets (APP, CASP3, MAPK1, ACHE) .

Results or Outcomes

The study predicts that Acori graminei rhizoma can treat Alzheimer’s disease mainly by mediating Alzheimer’s signal pathway, thus reducing the production of A β, inhibiting the hyperphosphorylation of tau protein, regulating neurotrophic factors, and regulating the activity of kinase to change the function of the receptor .

Application in Inflammation and Immune-Mediated Diseases

Specific Scientific Field

Immunology, specifically inflammation and immune-mediated diseases .

Summary of the Application

2’-O-Methylisoliquiritigenin and isoliquiritin apioside have been studied for their role in inhibiting inflammation and stimulating phagocytic activity in mouse macrophages .

Methods of Application or Experimental Procedures

The study involved in vitro experiments on mouse macrophages to determine the anti-inflammatory and phagocytic activity of 2’-O-Methylisoliquiritigenin and isoliquiritin apioside .

Results or Outcomes

The study suggests that 2’-O-Methylisoliquiritigenin and isoliquiritin apioside are potent agents with possible applications in immune-mediated diseases .

Application in Colon Cancer Treatment

Specific Scientific Field

Oncology, specifically colon cancer treatment .

Summary of the Application

3-Deoxysappanchalcone, a natural compound derived from Caesalpinia sappan L., has gained attention due to its potential therapeutic properties, particularly in the context of cancer treatment .

Methods of Application or Experimental Procedures

The study involved pre-clinical studies to validate the efficacy and safety of 3-Deoxysappanchalcone in the treatment of colon cancer .

Results or Outcomes

The study suggests that 3-Deoxysappanchalcone exhibits promise in the treatment of colon cancer, but further pre-clinical studies are required to validate its efficacy and safety .

Application in Inhibiting HeLa and PC3 Cell Lines

Specific Scientific Field

Oncology, specifically cancer cell line inhibition .

Summary of the Application

3-Deoxysappanchalcone has been studied for its role in inhibiting HeLa and PC3 cell lines .

Methods of Application or Experimental Procedures

The study involved in vitro experiments on HeLa and PC3 cell lines to determine the inhibitory effect of 3-Deoxysappanchalcone .

Results or Outcomes

The study suggests that 3-Deoxysappanchalcone exhibits promise in inhibiting HeLa and PC3 cell lines, but further studies are required to validate its efficacy and safety .

Application in Modulating Neurotransmitter Pathways

Specific Scientific Field

Neurology, specifically neurotransmitter pathway modulation .

Summary of the Application

2’-O-Methylisoliquiritigenin, isolated from the Arachis species, has been studied for its role in up-regulating 5-HT, NE, DA and GABA pathways .

Methods of Application or Experimental Procedures

The study involved in vitro experiments to determine the effect of 2’-O-Methylisoliquiritigenin on neurotransmitter pathways .

Results or Outcomes

The study suggests that 2’-O-Methylisoliquiritigenin exhibits promise in modulating neurotransmitter pathways, but further studies are required to validate its efficacy and safety .

Eigenschaften

IUPAC Name |

(E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-10,17-18H,1H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACBGANPVNHGNP-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)C(=O)/C=C/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-O-Methylisoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2'-O-Methylisoliquiritigenin | |

CAS RN |

112408-67-0 | |

| Record name | 4,4'-Dihydroxy-2'-methoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112408670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DIHYDROXY-2'-METHOXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHE9JFQ1U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-O-Methylisoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 212 °C | |

| Record name | 2'-O-Methylisoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)